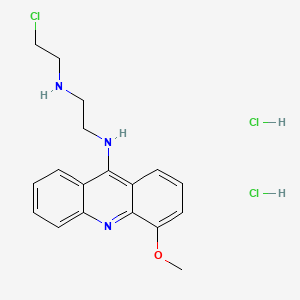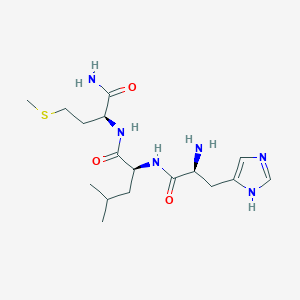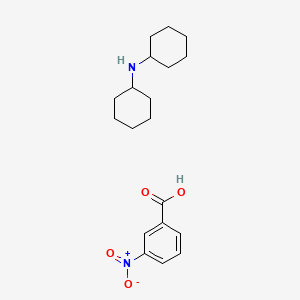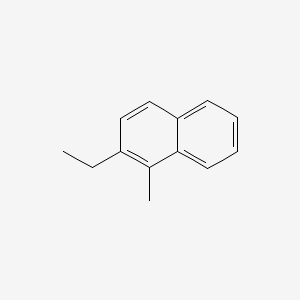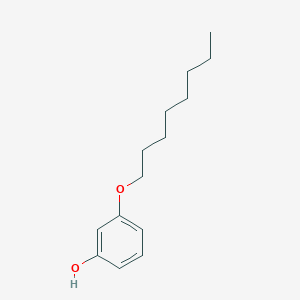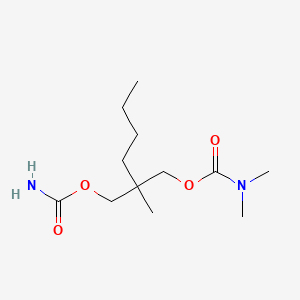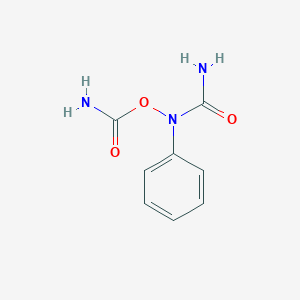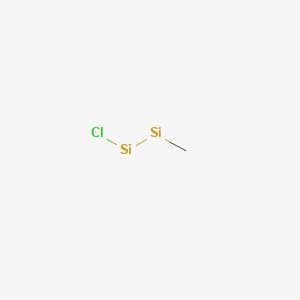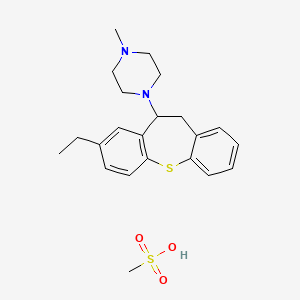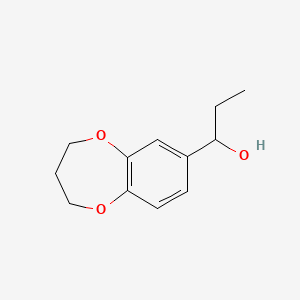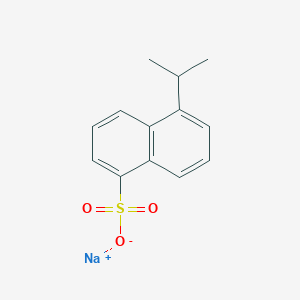
Sodium isopropylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isopropylnaphthalenesulphonate is an organic compound with the molecular formula C16H20O3S.Na. It is a type of naphthalenesulfonate, which is a derivative of sulfonic acid containing a naphthalene functional unit. This compound is known for its surfactant and hydrotropic properties, making it useful in various industrial applications .
Méthodes De Préparation
Sodium isopropylnaphthalenesulphonate can be synthesized through the sulfonation of isopropylnaphthalene with sulfuric acid. The reaction typically involves heating isopropylnaphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often involve continuous processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding naphthalene derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .
Applications De Recherche Scientifique
Sodium isopropylnaphthalenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations, enhancing the solubility and stability of other compounds.
Biology: It is employed in biological research for its ability to modify the properties of biological membranes and proteins.
Industry: It is used in detergents, cleaning agents, and other industrial formulations for its ability to reduce surface tension and improve wetting properties
Mécanisme D'action
The mechanism of action of sodium isopropylnaphthalenesulphonate involves its interaction with molecular targets such as biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This interaction can modify the properties of membranes and proteins, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Sodium isopropylnaphthalenesulphonate can be compared with other naphthalenesulfonates, such as:
Sodium diisopropylnaphthalenesulphonate: Similar in structure but with two isopropyl groups, offering different surfactant properties.
Sodium naphthalene-1-sulfonate: A simpler structure with different solubility and reactivity.
Sodium naphthalene-2-sulfonate: Another isomer with distinct chemical and physical properties. These compounds share similar surfactant and hydrotropic properties but differ in their specific applications and effectiveness based on their molecular structure.
Propriétés
Numéro CAS |
143482-71-7 |
|---|---|
Formule moléculaire |
C13H13NaO3S |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


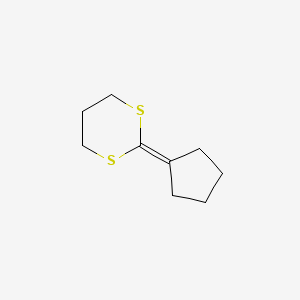
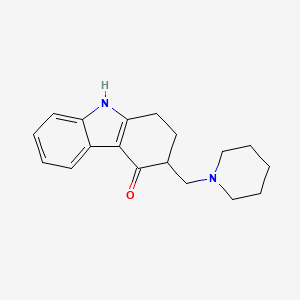
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
